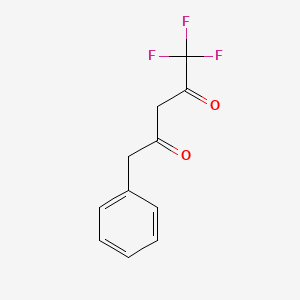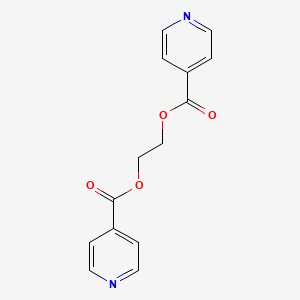
(S)-2-Amino-3-(benzofuran-3-yl)propanoic acid
Overview
Description
(S)-2-Amino-3-(benzofuran-3-yl)propanoic acid is a chiral amino acid derivative featuring a benzofuran moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of the benzofuran ring imparts distinct chemical and biological characteristics, making it a valuable target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core
Industrial Production Methods: Industrial production of this compound may employ catalytic processes to enhance yield and selectivity. Techniques such as palladium-catalyzed cross-coupling reactions and enantioselective synthesis are often utilized to achieve the desired chiral purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-3-(benzofuran-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can modify the benzofuran ring or the amino acid side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
(S)-2-Amino-3-(benzofuran-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infections.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(benzofuran-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran moiety can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. Pathways involved may include modulation of signal transduction, inhibition of enzyme activity, and alteration of gene expression.
Comparison with Similar Compounds
2-Benzoylbenzo[b]furan: Shares the benzofuran core but differs in the substitution pattern.
Angelicin: A naturally occurring benzofuran derivative with distinct biological activities.
Bergapten: Another benzofuran compound known for its phototoxic properties.
Uniqueness: (S)-2-Amino-3-(benzofuran-3-yl)propanoic acid is unique due to its chiral nature and the presence of both an amino acid and a benzofuran moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific investigations.
Properties
IUPAC Name |
(2S)-2-amino-3-(1-benzofuran-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQKYWMOMQWBER-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CO2)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)boronic acid](/img/structure/B3280673.png)







